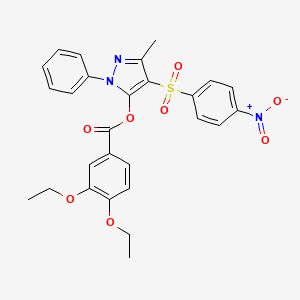
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Processes:
- 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been a focus in the synthesis of various compounds, demonstrating its role as a key intermediate in chemical reactions. For example, it's involved in the synthesis of Gefitinib, showcasing a process where different compounds are converted through catalyzed hydrogenation and rearrangement reactions (Jin et al., 2005).
- Its derivatives have been used in corrosion inhibition studies. The effect of substituents like nitro (NO2) and methoxy (OCH3) on the inhibition behavior of N-Phenyl-benzamide derivatives was studied, demonstrating that methoxy substituent enhances the inhibition efficiency while nitro decreases it (Mishra et al., 2018).
Chemical Interactions and Properties
Molecular Interaction Studies:
- The interaction of N-(2-hydroxy-4-nitrophenyl)benzamide with the CuII/trimethylamine N-oxide system was studied, showcasing oxidation processes that lead to ortho-hydroxylation or ortho-aryloxylation depending on the experimental conditions, illustrating the compound's reactivity and its potential in oxidation reactions (Reinaud et al., 1991).
Pharmaceutical and Biological Applications
Anticancer and Antidiabetic Potential:
- N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, a derivative of benzamide, were synthesized and showed moderate to good anticancer activity against various human cancer cell lines, indicating the therapeutic potential of benzamide derivatives in cancer treatment (Mohan et al., 2021).
- N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity, indicating the compound's potential in diabetes treatment (Lalpara et al., 2021).
properties
IUPAC Name |
4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-11-25-15-8-5-13(6-9-15)18(21)19-16-12-14(20(22)23)7-10-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSYRDPETZZMJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415061.png)
![N-cyclohexyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2415062.png)
![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)



![5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2415071.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2415073.png)
![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)
